molecular formula C23H25N5 B11211958 N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11211958
M. Wt: 371.5 g/mol
InChI Key: GWZVXHZPLPHPEX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with substituted phenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenylhydrazines with 2,4-dimethylphenyl isocyanate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs and protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and gene transcription. This inhibition can result in cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and protein kinases with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N5/c1-4-5-6-18-8-10-19(11-9-18)27-22-20-14-26-28(23(20)25-15-24-22)21-12-7-16(2)13-17(21)3/h7-15H,4-6H2,1-3H3,(H,24,25,27)

InChI Key

GWZVXHZPLPHPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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